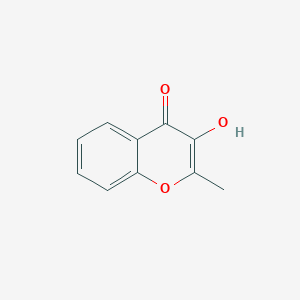
3-hydroxy-2-methyl-4H-chromen-4-one
Descripción general
Descripción
3-Hydroxy-2-methyl-4H-chromen-4-one is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .
Synthesis Analysis
This compound can be synthesized by Algar-Flym-Oyamada reactions . In this method, o-hydroxy acetophenone and substituted aromatic aldehyde are reacted in ethanol followed by the addition of sodium hydroxide (40%) which leads to the formation of substituted chalcone . The synthesized compounds are further reacted with ethanol, sodium hydroxide, and hydrogen peroxide for 2-3 hours at room temperature which gives the titled compound this compound .Chemical Reactions Analysis
A simple synchronous fluorescent chemosensor this compound has been synthesized for the selective analysis of Al3+ . On the addition of Al3+, this compound displayed a redshift with a change in wavelength of emission maximum from 436 to 465 nm along with enhancement in fluorescence intensity .Aplicaciones Científicas De Investigación
Synthesis Methods
3-Hydroxy-2-methyl-4H-chromen-4-one is used in various synthesis methods. A one-stage method for preparing substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates utilizes this compound. This synthesis offers advantages like mild reaction conditions and atom economy (Komogortsev et al., 2022). Another study describes a convenient synthesis of 3-(2-hydroxybenzoyl)quinoline derivatives using derivatives of this compound (Basavaiah et al., 2006).
Crystal Structure Analysis
The crystal structure of compounds related to this compound, such as 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, has been investigated. Such studies provide valuable information about the molecular and crystal structures of these compounds (Manolov et al., 2008).
Physico-Chemical Properties
Research on the physico-chemical properties of this compound derivatives, including their sensitivity to solvent polarity and hydrogen bonding, is also prominent. These studies involve UV/visible absorption spectra in different solvents and potentiometric experiments (Elenkova et al., 2014).
Biological Activity Studies
Studies have been conducted on the biological activities of compounds derived from this compound. For instance, Pd(II) complexes bearing chromone-based Schiff bases synthesized from this compound have shown significant antimicrobial activity (Kavitha & Reddy, 2016). Another study reports the antibacterial effects of synthesized derivatives of 4-hydroxy-chromen-2-one, a structurally similar compound, showing significant bacteriostatic and bactericidal activity (Behrami & Dobroshi, 2019).
Applications in Synthesis of Other Compounds
It's used in the synthesis of various other compounds like functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones and furo[3,2-c]quinolin-4-(5H)-ones. These syntheses involve microwave irradiation and are catalyst-free and solvent-free, highlighting the compound's utility in green chemistry applications (Kumar et al., 2015).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 3-hydroxy-2-methyl-4H-chromen-4-one (3-HC) is Aluminium ions (Al³⁺) . This compound has been synthesized for the selective analysis of Al³⁺, acting as a fluorescent probe .
Mode of Action
Upon the addition of Al³⁺, 3-HC displays a redshift with a change in the wavelength of emission maximum from 436 to 465 nm, along with an enhancement in fluorescence intensity . This forms the basis for its sensitive detection. The compound exhibits the phenomenon of excited-state intramolecular proton transfer (ESIPT) .
Biochemical Pathways
The introduction of the 3-hydroxy group in 3-HC allows the formation of intermolecular O—H O C hydrogen bonds, used to build centrosymmetric R2 2(10) ring motifs in the crystal . The compound is part of the flavones subgroup, secondary metabolites of plants .
Result of Action
The interaction of 3-HC with Al³⁺ results in a change in the compound’s fluorescence properties, which can be used for the detection of Al³⁺ . This is particularly relevant given the known toxic effects of Al³⁺ accumulation in the body, including renal failure, dementia, encephalopathy, Parkinson’s disease, etc .
Action Environment
The action of 3-HC is influenced by the presence of Al³⁺ in the environment . The compound has been applied for the determination of Al³⁺ in real water samples (tap water, bottled water, and tube well water), showing good recovery values .
Análisis Bioquímico
Biochemical Properties
3-Hydroxy-2-methyl-4H-chromen-4-one has been synthesized for the selective analysis of Al3+ . On the addition of Al3+, this compound displayed a redshift with a change in wavelength of emission maximum from 436 to 465 nm along with enhancement in fluorescence intensity .
Cellular Effects
This compound has been shown to have potential use as an anticancer agent . Detailed studies on its effects on various types of cells and cellular processes are limited due to its poor solubility .
Molecular Mechanism
It has been suggested that it may interact with biomolecules such as enzymes and proteins, leading to changes in gene expression .
Propiedades
IUPAC Name |
3-hydroxy-2-methylchromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-9(11)10(12)7-4-2-3-5-8(7)13-6/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIOXEUODKJBEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2O1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438850 | |
| Record name | 3-hydroxy-2-methyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22105-10-8 | |
| Record name | 3-hydroxy-2-methyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

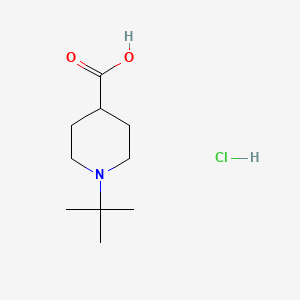
![Methyl 3-(2-{2-[2-(aminooxy)ethoxy]ethoxy}ethoxy)propanoate hydrochloride](/img/structure/B3049731.png)
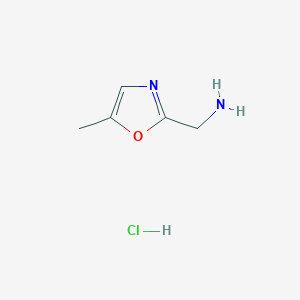
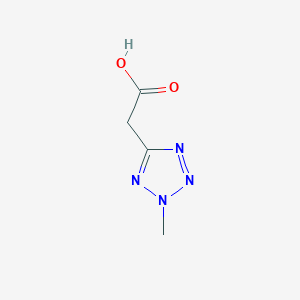


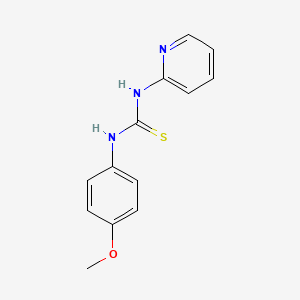
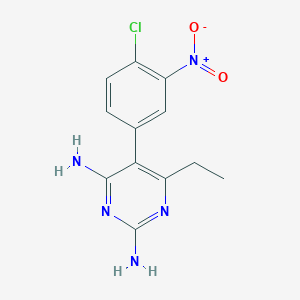

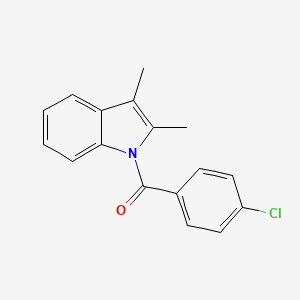
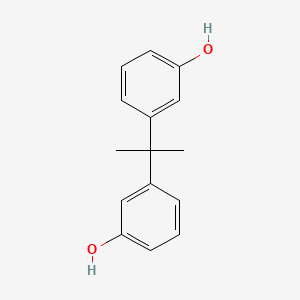

![Benzene, [[(3-bromo-2-propynyl)oxy]methyl]-](/img/structure/B3049750.png)
